1-{2-[(1-methylhexyl)amino]-2-oxoethyl}-1H-pyrazole-3-carboxylic acid
Overview
Description
1-{2-[(1-methylhexyl)amino]-2-oxoethyl}-1H-pyrazole-3-carboxylic acid is a useful research compound. Its molecular formula is C13H21N3O3 and its molecular weight is 267.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 267.15829154 g/mol and the complexity rating of the compound is 310. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Overview of Related Research
While the specific compound "1-{2-[(1-methylhexyl)amino]-2-oxoethyl}-1H-pyrazole-3-carboxylic acid" did not directly appear in the literature reviewed, insights can be drawn from studies on similar compounds, highlighting the broader scientific applications and the relevance of structural components such as pyrazole carboxylic acid derivatives in scientific research. The findings from related research provide a foundation for understanding the potential applications of the compound .
Anticancer Applications
Research indicates that compounds generated through Knoevenagel condensation, which may share structural motifs with the query compound, exhibit remarkable anticancer activities. These activities span a range of targets including DNA, microtubules, and various kinases, underscoring the potential of structurally related compounds in cancer treatment and drug discovery (Tokala, Bora, & Shankaraiah, 2022).
Biological Activity of Carboxylic Acids
The broader category of natural carboxylic acids, to which the compound is related, demonstrates significant antioxidant, antimicrobial, and cytotoxic activities. These activities are influenced by structural differences among carboxylic acids, highlighting the importance of structural analysis in understanding the biological potential of specific compounds (Godlewska-Żyłkiewicz et al., 2020).
Pyrazole Carboxylic Acid Derivatives
Pyrazole carboxylic acid derivatives, closely related to the queried compound, have been recognized for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This highlights the scientific interest in such compounds for their potential applications in medicinal chemistry and drug development (Cetin, 2020).
Properties
IUPAC Name |
1-[2-(heptan-2-ylamino)-2-oxoethyl]pyrazole-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3/c1-3-4-5-6-10(2)14-12(17)9-16-8-7-11(15-16)13(18)19/h7-8,10H,3-6,9H2,1-2H3,(H,14,17)(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZIDHUFMJSCJMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)NC(=O)CN1C=CC(=N1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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